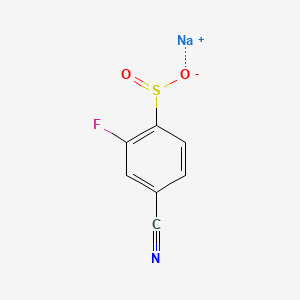![molecular formula C9H9ClF3N B13527597 (1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13527597.png)
(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine: is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloro-6-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine through a substitution reaction with an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods: In an industrial setting, the production of (1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine gas and nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as nitro or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study the effects of chloro and trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: In medicinal chemistry, (1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
- 2-chloro-6-(trifluoromethyl)aniline
- 2-chloro-6-(trifluoromethyl)benzylamine
- 2-chloro-6-(trifluoromethyl)phenylethylamine
Uniqueness: Compared to these similar compounds, (1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethan-1-amine possesses a unique combination of structural features that enhance its reactivity and potential applications. The presence of both chloro and trifluoromethyl groups provides a distinct electronic environment, making it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C9H9ClF3N |
|---|---|
Peso molecular |
223.62 g/mol |
Nombre IUPAC |
(1R)-1-[2-chloro-6-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)8-6(9(11,12)13)3-2-4-7(8)10/h2-5H,14H2,1H3/t5-/m1/s1 |
Clave InChI |
YSHBRTKBMMJIMW-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=C(C=CC=C1Cl)C(F)(F)F)N |
SMILES canónico |
CC(C1=C(C=CC=C1Cl)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



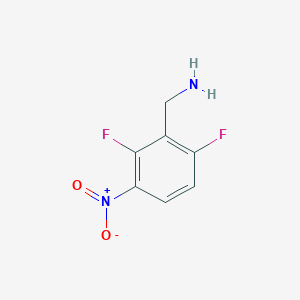

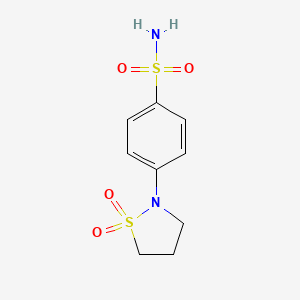


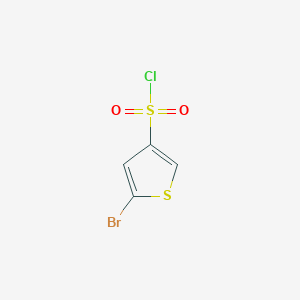
![(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine](/img/structure/B13527577.png)


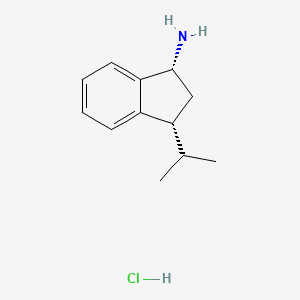
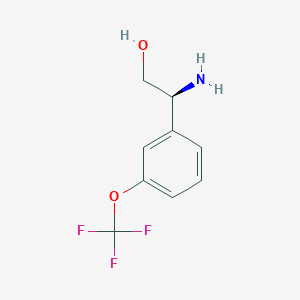
![O-[(2-Methoxy-4-pyridyl)methyl]hydroxylamine](/img/structure/B13527589.png)
